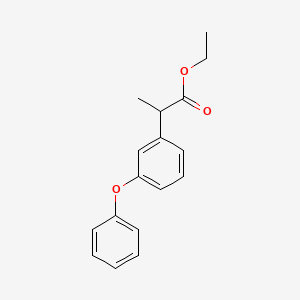
Fenoprofen Ethyl Ester
描述
Fenoprofen Ethyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is known for its unique structure, which includes a phenoxy group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-phenoxyphenyl)propionate typically involves the esterification of 3-phenoxybenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(3-phenoxyphenyl)propionate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of anhydrous ethanol and a strong acid catalyst is essential to drive the reaction to completion.
化学反应分析
Types of Reactions
Fenoprofen Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: 3-phenoxybenzoic acid
Reduction: 3-phenoxybenzyl alcohol
Substitution: Various substituted phenoxy derivatives
科学研究应用
Fenoprofen Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug precursor.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of ethyl 2-(3-phenoxyphenyl)propionate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological pathways. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
相似化合物的比较
Fenoprofen Ethyl Ester can be compared with other esters such as ethyl benzoate and ethyl acetate. While all these compounds share the ester functional group, ethyl 2-(3-phenoxyphenyl)propionate is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties.
List of Similar Compounds
- Ethyl benzoate
- Ethyl acetate
- Methyl benzoate
- Methyl acetate
These compounds differ in their structural components, leading to variations in their chemical reactivity and applications.
属性
分子式 |
C17H18O3 |
|---|---|
分子量 |
270.32 g/mol |
IUPAC 名称 |
ethyl 2-(3-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C17H18O3/c1-3-19-17(18)13(2)14-8-7-11-16(12-14)20-15-9-5-4-6-10-15/h4-13H,3H2,1-2H3 |
InChI 键 |
HQZJBPTUMOZUAY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)C1=CC(=CC=C1)OC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B8450319.png)
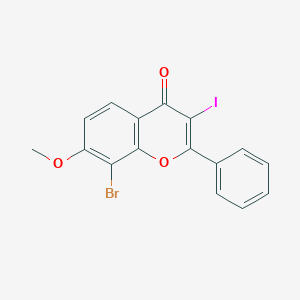
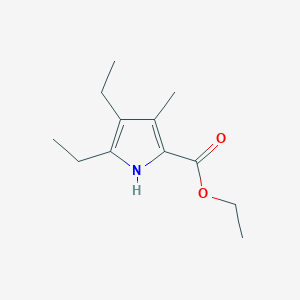
![Methyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8450332.png)
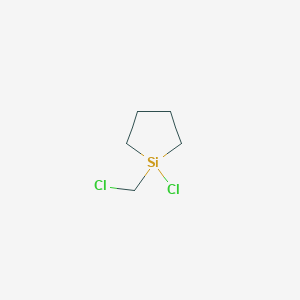
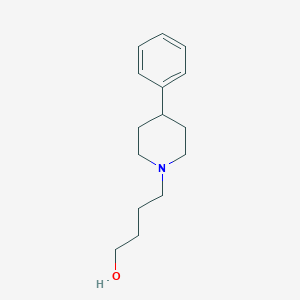
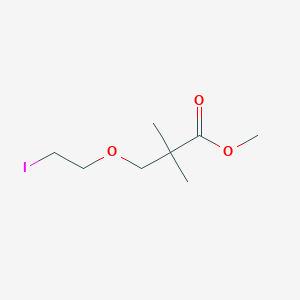
![4-[N-(4-Chloro-benzyl)-amino]-cyclohexanone](/img/structure/B8450353.png)
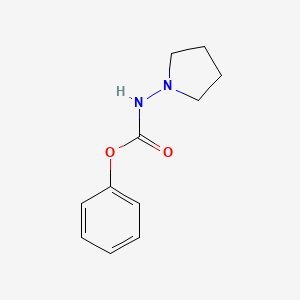

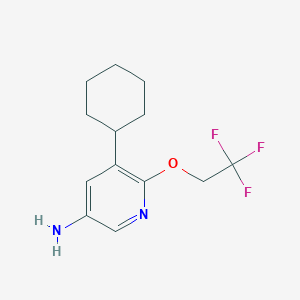
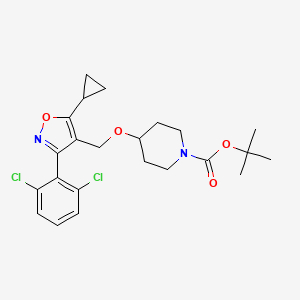
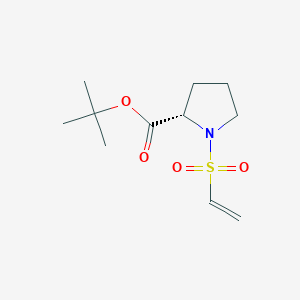
![2-Chloro-4-cyclopropylamino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8450398.png)
